Cas no 30923-69-4 (1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione)

1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione
- 1,3-Butanedione,1-cyclopropyl-4,4,4-trifluoro-
- 1-CYCLOPROPYL-4,4,4-TRIFLUORO-1,3-BUTANEDIONE
- 1,1,1-Trifluor-4-cyclopropyl-2,4-butandion
- 1-cyclopropyl-4,4,4-trifluoro-butane-1,3-dione
- CTK4G6145
- cyclopropyltrifluorobutanedione
- SBB020545
- STK312404
- SureCN623520
- 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro-
- SY139214
- MFCD03419771
- AB91801
- 30923-69-4
- AKOS000308268
- J-504570
- SCHEMBL623520
- DTXSID00458289
- BCP34441
- 2N-515S
- EN300-110270
- AT16900
- FT-0680210
- BBL038679
- ALBB-022832
-
- MDL: MFCD03419771
- インチ: InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2
- InChIKey: LTTCLMXHNACGKU-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC1)CC(C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 180.03981
- どういたいしつりょう: 180.03981395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 34.1Ų
じっけんとくせい
- 密度みつど: 1.374
- ふってん: 178.4°C at 760 mmHg
- フラッシュポイント: 55°C
- 屈折率: 1.414
- PSA: 34.14
- LogP: 1.48700
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB339022-250 mg |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione; 95% |
30923-69-4 | 250MG |
€154.30 | 2022-03-25 | ||
Apollo Scientific | PC449003-5g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione |
30923-69-4 | 5g |
£346.00 | 2023-09-02 | ||
abcr | AB339022-10 g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione, 95%; . |
30923-69-4 | 95% | 10g |
€1204.20 | 2023-04-26 | |
abcr | AB339022-1 g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione, 95%; . |
30923-69-4 | 95% | 1g |
€187.10 | 2023-04-26 | |
Advanced ChemBlocks | P38909-1G |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione |
30923-69-4 | 95% | 1G |
$165 | 2023-09-15 | |
Advanced ChemBlocks | P38909-5G |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione |
30923-69-4 | 95% | 5G |
$505 | 2023-09-15 | |
Advanced ChemBlocks | P38909-500MG |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione |
30923-69-4 | 95% | 500MG |
$110 | 2023-04-13 | |
Enamine | EN300-110270-0.5g |
1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione |
30923-69-4 | 95% | 0.5g |
$75.0 | 2023-10-27 | |
abcr | AB339022-10g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione, 95%; . |
30923-69-4 | 95% | 10g |
€1204.20 | 2025-02-17 | |
abcr | AB339022-1g |
1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione, 95%; . |
30923-69-4 | 95% | 1g |
€187.10 | 2025-02-17 |
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dioneに関する追加情報
Professional Introduction to Compound with CAS No. 30923-69-4 and Product Name: 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione
The compound identified by the CAS number 30923-69-4 and the product name 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound belongs to a class of trifluorinated ketones, which have garnered considerable attention due to their unique structural and electronic properties. The presence of both cyclopropyl and trifluoromethyl substituents in its molecular framework imparts distinct reactivity and stability, making it a valuable candidate for various synthetic applications.
Recent studies have highlighted the potential of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione as a versatile intermediate in the synthesis of more complex molecules. Its dual functionality allows for facile participation in condensation reactions, leading to the formation of β-keto esters and other heterocyclic compounds. These derivatives have shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents targeting inflammatory and metabolic disorders.
The trifluoromethyl group is a key feature that enhances the compound's pharmacological profile. This moiety is well-known for its ability to improve metabolic stability and binding affinity to biological targets. In particular, studies have demonstrated that trifluoromethyl-substituted compounds often exhibit enhanced lipophilicity and resistance to metabolic degradation, which are critical factors in drug design. The cyclopropyl ring further contributes to the molecule's complexity by introducing steric hindrance and influencing its conformational preferences.
In the realm of synthetic methodologies, 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione has been employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to construct biaryl systems. These types of structures are prevalent in many biologically active molecules and have been extensively studied for their potential therapeutic effects. The compound's ability to serve as a precursor for such transformations underscores its importance in modern synthetic chemistry.
Moreover, the application of computational chemistry has further elucidated the reactivity patterns of this compound. Molecular modeling studies suggest that the electron-withdrawing nature of the trifluoromethyl group enhances electrophilic aromatic substitution reactions, while the cyclopropyl ring influences nucleophilic attack sites. These insights have guided researchers in optimizing synthetic routes and predicting the outcomes of novel reactions involving 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione.
Recent advancements in green chemistry have also prompted investigations into sustainable synthetic pathways for this compound. Researchers are exploring catalytic systems that minimize waste and energy consumption without compromising yield or purity. For instance, photochemical methods have been investigated as an alternative to traditional thermal synthesis, offering a more environmentally friendly approach to producing 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione.
The pharmaceutical industry has taken particular interest in derivatives of 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione due to their potential as drug candidates. Preclinical studies have shown that certain analogs exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, modifications to the cyclopropyl or trifluoromethyl groups have led to compounds with improved selectivity and reduced side effects. These findings highlight the compound's significance as a building block for next-generation therapeutics.
In conclusion, 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione (CAS No. 30923-69-4) represents a compelling example of how structural innovation can drive advancements in both synthetic chemistry and drug discovery. Its unique combination of functional groups makes it a valuable tool for researchers seeking to develop novel molecular architectures with enhanced pharmacological properties. As our understanding of its reactivity and applications continues to grow, 30923-69- will undoubtedly remain at the forefront of scientific exploration in this field.
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